molecular formula C19H20N2O5S B2982495 N-(3-Acetyl-phenyl)-3-(morpholine-4-sulfonyl)-benzamide CAS No. 313659-13-1

N-(3-Acetyl-phenyl)-3-(morpholine-4-sulfonyl)-benzamide

Cat. No. B2982495
CAS RN: 313659-13-1
M. Wt: 388.44
InChI Key: NKAMORHRAJGTNP-UHFFFAOYSA-N
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Description

N-(3-Acetyl-phenyl)-3-(morpholine-4-sulfonyl)-benzamide, also known as AMMS, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and has been found to exhibit interesting biochemical and physiological effects. In

Scientific Research Applications

Prodrug Characteristics

Studies have explored the potential of N-acyl derivatives, including morpholinoacetyl derivatives of sulfonamides, as prodrug forms aimed at enhancing water solubility while maintaining adequate lipophilicity at physiological pH. These derivatives are designed for enzymatic hydrolysis to yield the parent sulfonamide, suggesting a promising approach for primary sulfonamide delivery in vivo (Larsen, Bundgaard, & Lee, 1988).

Enzyme Inhibition

N-(3-Acetyl-phenyl)-3-(morpholine-4-sulfonyl)-benzamide derivatives have been evaluated for their inhibitory effects on carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE), indicating their potential in treating conditions like glaucoma, epilepsy, and Alzheimer's disease. For instance, certain aromatic sulfonamides show nanomolar inhibitory concentration (IC50) against multiple CA isoenzymes and significant inhibitory potential against AChE, highlighting their therapeutic potential (Supuran, Maresca, Gregáň, & Remko, 2013) (Tuğrak, Gül, Anıl, & Gülçin, 2020).

Antimicrobial and Antifungal Activities

Investigations into the antimicrobial and antifungal activities of N-(3-Acetyl-phenyl)-3-(morpholine-4-sulfonyl)-benzamide derivatives have demonstrated moderate activity against bacterial strains like B. subtilis and S. typhi. These findings suggest potential applications in addressing microbial infections, with further research needed to explore the full spectrum of their antimicrobial capabilities (Ahmed, Ugwu, Simon, & Oluwasola, 2021).

Antitumor Activity

Certain derivatives have shown distinct inhibitory capacities against cancer cell lines such as A549 and BGC-823, suggesting their potential application in cancer treatment strategies. The exploration of these compounds' cytotoxic activities against various cancer cell lines could lead to novel therapeutic agents (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).

properties

IUPAC Name

N-(3-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-14(22)15-4-2-6-17(12-15)20-19(23)16-5-3-7-18(13-16)27(24,25)21-8-10-26-11-9-21/h2-7,12-13H,8-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAMORHRAJGTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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